An In-depth Technical Guide to 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Amino-2-(2-fluorophenyl)acetamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for the hydrochloride salt is not definitively available in public databases, the free base, 2-Amino-2-(2-fluorophenyl)acetamide, is identified by CAS Number 1218171-00-6 . This guide will address the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, drawing upon established principles of organic chemistry and data from closely related analogs.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The introduction of fluorine into amino acid scaffolds has become a powerful strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby improving oral bioavailability and overall efficacy[1][2][3]. 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride, as a member of this class, represents a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the key features of an amino acid, a reactive acetamide group, and a fluorinated phenyl ring, offering multiple points for chemical modification and diversification.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₀ClFN₂O | Based on the structure of the hydrochloride salt. |
| Molecular Weight | 204.63 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for similar organic salts. |
| Solubility | Likely soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form generally increases aqueous solubility compared to the free base. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | General property of pure organic compounds. |
| pKa | Not available. The primary amine would be protonated at physiological pH. | The amino group's basicity is influenced by the electron-withdrawing fluorine atom. |
Synthesis and Chemical Logic
A definitive, published synthesis protocol for 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride is not currently available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of related α-amino amides. The following proposed synthesis is a logical and experimentally sound approach.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. The synthesis would likely begin from the corresponding α-amino acid, which can be prepared through various established methods.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of 2-Amino-2-(2-fluorophenyl)acetonitrile (Strecker Synthesis)
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To a solution of 2-fluorobenzaldehyde (1.0 eq) in methanol, add a solution of sodium cyanide (1.1 eq) in water, followed by ammonium chloride (1.2 eq) in water.
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(2-fluorophenyl)acetonitrile.
Step 2: Hydrolysis to 2-Amino-2-(2-fluorophenyl)acetic acid
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Treat the crude aminonitrile from the previous step with a strong acid, such as concentrated hydrochloric acid.
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Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.
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Filter the solid, wash with cold water, and dry to obtain 2-amino-2-(2-fluorophenyl)acetic acid.
Step 3: Amide Formation and Hydrochloride Salt Preparation
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Activate the carboxylic acid of 2-amino-2-(2-fluorophenyl)acetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine in an anhydrous solvent (e.g., dichloromethane).
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Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent.
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Stir the reaction at room temperature until completion.
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Filter off any solid byproducts and concentrate the filtrate.
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Dissolve the crude amide in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.
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Filter the solid, wash with the solvent, and dry under vacuum to yield 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride.
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
A robust analytical workflow is crucial for confirming the identity, purity, and quality of 2-Amino-2-(2-fluorophenyl)acetamide hydrochloride. The following techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. A gradient elution from low to high organic content would be effective. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenyl ring provides strong UV absorbance. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (likely complex multiplets in the range of 7.0-7.5 ppm), a singlet or doublet for the α-proton adjacent to the amino and phenyl groups, and broad signals for the amine and amide protons which may exchange with D₂O.
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¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons (with C-F coupling), the carbonyl carbon of the amide, and the α-carbon.
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¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its electronic environment.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be suitable, likely showing the [M+H]⁺ ion for the free base at m/z 169.07.
Applications in Drug Development
2-Amino-2-(2-fluorophenyl)acetamide hydrochloride is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Biologically Active Molecules: The primary amine and the acetamide functional groups serve as handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets.
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Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered biological activity[].
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Enzyme Inhibitors: The fluorophenyl group can engage in specific interactions within the active site of enzymes, potentially leading to the development of potent and selective inhibitors. For instance, similar phenylacetamide derivatives have been investigated as potential inhibitors for various enzymes[5].
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Neurological and Psychiatric Disorders: The structural similarity to neurotransmitters suggests potential applications in the development of drugs targeting the central nervous system.
Caption: Potential applications of the target compound.
Conclusion
2-Amino-2-(2-fluorophenyl)acetamide hydrochloride is a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for the hydrochloride salt is limited, this guide provides a comprehensive overview of its likely properties, a robust proposed synthesis, and a sound analytical strategy based on established scientific principles and data from related compounds. The strategic incorporation of a fluorine atom in this amino acid derivative makes it a promising starting material for the development of novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
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